Koenimbine Exhibits 1.5-Fold Differential Cytotoxicity Between Colon Cancer and Normal Intestinal Cells
Koenimbine demonstrates a measurable selectivity window between cancerous and normal colon epithelial cells. In MTT assays conducted under identical conditions, the IC50 value against HT-29 and SW48 colon cancer cell lines was calculated as 50 μg/mL, whereas the IC50 against IEC-18 normal intestinal epithelial cells was 75 μg/mL [1]. This 1.5-fold differential cytotoxicity provides a quantifiable basis for selectivity that is not uniformly documented for other carbazole alkaloids such as mahanimbine in the same cellular context.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 50 μg/mL (HT-29, SW48) |
| Comparator Or Baseline | IEC-18 normal intestinal epithelial cells: 75 μg/mL |
| Quantified Difference | 1.5-fold higher IC50 in normal cells vs. cancer cells |
| Conditions | MTT assay; 48 h incubation; colon cancer cell lines HT-29 and SW48; normal IEC-18 cells |
Why This Matters
This differential sensitivity suggests a therapeutic window that may reduce off-target intestinal toxicity, a critical consideration for lead optimization in colorectal cancer drug discovery.
- [1] Astaneh M, et al. Assessment of anti-cancer effects of koenimbine on colon cancer cells. Hum Antibodies. 2020;28(2):131-137. View Source
